molecular formula C10H10N2O B3282810 6-Ethylquinazolin-4(1H)-one CAS No. 757238-42-9

6-Ethylquinazolin-4(1H)-one

Cat. No.: B3282810
CAS No.: 757238-42-9
M. Wt: 174.20 g/mol
InChI Key: UHNOCVGMLLOWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethylquinazolin-4(1H)-one is an organic compound with the chemical formula C₁₀H₈N₂O. It belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. Quinazolinones have diverse applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of this compound involves various routes and strategies. Recent advances in quinazolinone syntheses have explored new methods for its preparation. These approaches include modifications of the quinazolinone core structure, substitution patterns, and functional group variations. Researchers have focused on improving yields, selectivity, and scalability. For detailed synthetic pathways, consult relevant research articles .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone scaffold with an ethyl group (C₂H₅) attached at the 6-position. The fused benzene and pyrimidine rings contribute to its aromatic character. Analyzing its 1H NMR, 13C NMR, and mass spectral data provides insights into its chemical environment and connectivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity in the context of drug discovery and functionalization. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .

Properties

IUPAC Name

6-ethyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNOCVGMLLOWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616046
Record name 6-Ethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757238-42-9
Record name 6-Ethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethylquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Ethylquinazolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Ethylquinazolin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Ethylquinazolin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Ethylquinazolin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Ethylquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.